molecular formula C6H5F3O2 B12829316 1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone

1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone

Cat. No.: B12829316
M. Wt: 166.10 g/mol
InChI Key: WZGXQDDJTGPJFM-UHFFFAOYSA-N
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Description

1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone is a chemical compound characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a dihydrofuran ring

Preparation Methods

The synthesis of 1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone typically involves the reaction of 4,5-dihydro-2-furanone with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as trifluoroacetic acid and 4,5-dihydro-2-furanone.

Scientific Research Applications

1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The dihydrofuran ring may also play a role in modulating the compound’s activity by influencing its three-dimensional structure and electronic properties.

Comparison with Similar Compounds

1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone can be compared with other similar compounds, such as:

    1-(4,5-Dihydro-2-Furanyl)-1-Butanol: This compound has a butanol group instead of an ethanone group, leading to different chemical and biological properties.

    4-tert-Butyl-1-(4,5-Dihydro-2-Furanyl)Cyclohexanol: The presence of a cyclohexanol ring in this compound results in distinct reactivity and applications.

    1-(4,5-Dihydro-2-Furanyl)Cyclooctanol:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique electronic and steric properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H5F3O2

Molecular Weight

166.10 g/mol

IUPAC Name

1-(2,3-dihydrofuran-5-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h2H,1,3H2

InChI Key

WZGXQDDJTGPJFM-UHFFFAOYSA-N

Canonical SMILES

C1COC(=C1)C(=O)C(F)(F)F

Origin of Product

United States

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